molecular formula C11H13N3 B13528254 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine

1-Methyl-5-(2-methylphenyl)pyrazol-4-amine

Cat. No.: B13528254
M. Wt: 187.24 g/mol
InChI Key: GQQUHCLSXUABIX-UHFFFAOYSA-N
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Description

1-Methyl-5-(2-methylphenyl)pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . Another method includes the cyclization of appropriate hydrazones with enaminones or other suitable precursors under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of amide or sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(2-methylphenyl)pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-methyl-5-(2-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)11-10(12)7-13-14(11)2/h3-7H,12H2,1-2H3

InChI Key

GQQUHCLSXUABIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=NN2C)N

Origin of Product

United States

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